molecular formula C17H19ClN4O3S B2607711 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide CAS No. 890612-71-2

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide

Cat. No. B2607711
CAS RN: 890612-71-2
M. Wt: 394.87
InChI Key: UVRGGFKNWXQAKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is defined by its molecular formula, C17H19ClN4O3S. This indicates that the compound contains 17 carbon atoms, 19 hydrogen atoms, one chlorine atom, four nitrogen atoms, three oxygen atoms, and one sulfur atom.


Chemical Reactions Analysis

The specific chemical reactions involving 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide are not detailed in the search results. Given its complex structure, it’s likely that it can participate in a variety of chemical reactions, depending on the conditions and reagents present.

Scientific Research Applications

Organic Synthesis and Catalysis

One area of application involves the use of sulfonamide groups in facilitating ring-forming cascades to produce novel classes of compounds. For instance, the synthesis of [1,4]oxazepine-based primary sulfonamides through reactions involving 4-chloro-3-nitrobenzenesulfonamide showcases the role of sulfonamide functionality in enabling [1,4]oxazepine ring construction. These compounds have shown strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential in drug discovery (Sapegin et al., 2018).

Heterogeneous Catalysis

The development of heterogeneous catalysts for the synthesis of complex organic molecules is another significant application. For example, silica-supported ionic liquid catalysts have been employed for the efficient synthesis of benzo[b]pyran derivatives, demonstrating the versatility of sulfonamide derivatives in catalysis (Hasaninejad et al., 2013).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and antifungal activities. Research has shown that specific chlorinated N-phenylpyrazine-2-carboxamides possess significant activity against Mycobacterium tuberculosis and various fungal strains. These studies highlight the potential of these compounds in the development of new antimicrobial and antifungal agents (Doležal et al., 2010).

Material Science and Photovoltaic Applications

In material science, the study of cocrystals involving pyrazinamide with hydroxybenzoic acids has provided insights into their potential applications in photovoltaic systems. Computational simulations and experiments have suggested that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis and could be formulated as new anti-TB drugs. Additionally, their light harvesting efficiency indicates potential use in energy conversion systems (Al‐Otaibi et al., 2020).

Safety And Hazards

The safety and hazards associated with 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide are not detailed in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-14-6-5-13(17(23)21-16-12-19-7-8-20-16)11-15(14)26(24,25)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGGFKNWXQAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide

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